molecular formula C22H15N3O3 B10814030 (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10814030
M. Wt: 369.4 g/mol
InChI Key: RLAPEZNALRMFBP-HKWRFOASSA-N
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Description

(5Z)-5-(3-Nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound belonging to the (4H)-imidazol-4-one family, a scaffold recognized for its diverse applications in medicinal chemistry and material science . This specific derivative features a Z-configured 3-nitrobenzylidene group at the 5-position and phenyl substituents at the 2- and 3-positions of the heterocyclic core. The imidazol-4-one ring is a five-membered heterocycle containing two non-adjacent nitrogen atoms and a carbonyl group, making it a versatile building block for researchers . Compounds within this class have been identified as key structural motifs in various domains, including the development of novel therapeutic agents, fluorescent protein chromophores, and agrochemicals . The 5-benzylidene substitution pattern, as seen in this compound, is a common feature in many biologically active molecules and can be synthesized through condensation reactions, such as between an amino ester and a suitably functionalized benzaldehyde derivative . Researchers value this scaffold for its potential in probing biological pathways and developing enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not classified or approved for use in humans or animals as a drug, cosmetic, or for any other personal application.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one

InChI

InChI=1S/C22H15N3O3/c26-22-20(15-16-8-7-13-19(14-16)25(27)28)23-21(17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-15H/b20-15-

InChI Key

RLAPEZNALRMFBP-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Reduction: The reduction of the nitro group yields the corresponding amino compound.

    Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazolone core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Table 1: Substituent Influence on Absorption and Reactivity
Compound Name Substituent at C5 λmax (nm) pKa (if applicable) Key Electronic Effect Reference
Target Compound 3-Nitrobenzylidene Not reported Not reported Strong electron-withdrawing
CFP Chromophore Indol-3-ylmethylidene ~450 (basic conditions) 12.4 Bathochromic shift under basic pH
(5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene) Difluoro-hydroxyphenyl Not reported Not reported Moderate electron-withdrawing, H-bond donor
Leucettine L78 1,3-Benzodioxol-5-ylmethylidene Not reported Not reported Electron-donating (OCH2O group)

Key Observations :

Table 2: Bioactivity and Physicochemical Properties
Compound Name IC50 (Cancer Cells) Water Solubility Notable Applications Reference
Target Compound Not reported Low Potential kinase inhibition
Zwitterionic Imidazolone 4d 134.2 µM (Hep3B) High (sulfonate) Anticancer (85% cytotoxicity)
Leucettine L42 Not reported Moderate Kinase inhibition (Dyrk1A)
(5Z)-2-Methylthio-3-phenyl-5-(pyridin-2-yl) Not reported Low Structural studies

Key Observations :

  • Zwitterionic derivatives (e.g., compound 4d) exhibit enhanced solubility and bioactivity due to sulfonate moieties, whereas the target compound’s nitro group may limit solubility .
  • Leucettines (e.g., L42) show kinase inhibition via hydrophobic interactions, a trait shared with the target compound’s diphenyl groups .

Key Observations :

  • Microwave-assisted synthesis improves stereoselectivity and yield (e.g., 75% for Leucettine L80) compared to traditional methods .
  • The target compound’s synthesis aligns with scalable protocols for imidazolones, though nitro-substituted derivatives may require stringent purification .

Biological Activity

(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, as well as its structure-activity relationships (SAR) and potential mechanisms of action.

Chemical Structure

The compound features an imidazole ring substituted with a nitrobenzylidene group and two phenyl groups. The presence of the nitro group is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)8.0Cell cycle arrest
A549 (Lung Cancer)15.0Caspase activation

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its ability to penetrate bacterial membranes.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus25Moderate
Escherichia coli15High
Pseudomonas aeruginosa30Moderate

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity against various fungal strains, including Candida albicans.

Table 3: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans20Moderate
Aspergillus niger35Low

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and imidazole rings significantly affect biological activity. For instance, substituents on the benzylidene moiety can enhance or reduce potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., nitro) at specific positions on the phenyl ring increases cytotoxicity.
  • Hydrophobic Interactions: The presence of hydrophobic groups enhances membrane permeability, improving antibacterial efficacy.

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
  • Case Study on Antibacterial Properties:
    In a comparative study against standard antibiotics, the compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the recommended methods for synthesizing (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one with optimal yields?

  • Methodological Answer : The synthesis typically involves Erlenmeyer oxazole condensation or microwave-assisted reactions . For example:
  • Erlenmeyer Method : React benzoyl glycine with 3-nitrobenzaldehyde derivatives in acetic anhydride and sodium acetate under reflux (yields ~48–67%) .
  • Microwave-Assisted Synthesis : Use arylidene precursors and thiourea derivatives under controlled temperature (160–200°C) for 30 minutes, achieving higher yields (up to 75%) with reduced reaction time .
  • Alkylation Reactions : Introduce sulfanyl groups via potassium carbonate and ethyl iodide in dimethylformamide (60°C, 14 hours) .

Table 1 : Comparison of Synthesis Methods

MethodConditionsYield (%)Key Reference
Erlenmeyer CondensationAcetic anhydride, 2h reflux48–67
Microwave-Assisted160–200°C, 30 min63–75
AlkylationK₂CO₃, ethyl iodide, 60°C, 14h70–80

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons, nitro group effects, and Z-configuration via coupling constants (e.g., δ 7.76 ppm for benzylidene protons) .
  • HRMS : Confirm molecular weight (e.g., m/z 373.0 [M+H]+ for related imidazolones) .
  • X-Ray Diffraction (XRD) : Determine crystal packing and stereochemistry, as seen in PDB entries like 6CZH .

Q. How can researchers confirm the Z-configuration of the benzylidene moiety in this compound?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent aromatic groups .
  • XRD Analysis : Resolve double-bond geometry in crystal structures (e.g., PDB 6CZH shows Z-configuration for similar fluorophores) .
  • UV-Vis Spectroscopy : Compare λmax shifts with E/Z isomer standards .

Advanced Research Questions

Q. How should researchers approach structure-activity relationship (SAR) studies to optimize the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the benzylidene (3-nitro vs. 3,5-difluoro) or phenyl groups to alter electron-withdrawing/donating effects .
  • Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., HCT116, MCF7) and measure IC₅₀ values .
  • ROS Induction Analysis : Link substituents to reactive oxygen species (ROS) generation using dihydroethidium staining and glutathione assays .

Table 2 : SAR Trends in Imidazolone Derivatives

SubstituentBiological Activity (IC₅₀, μM)Key MechanismReference
3-Nitrobenzylidene0.5–1.0 (HCT116)ROS-mediated apoptosis
3,5-Difluorobenzylidene>10 (MCF7)CDK inhibition

Q. What experimental strategies can elucidate the mechanism of ROS-mediated apoptosis induced by this compound in cancer cells?

  • Methodological Answer :
  • ROS Indicators : Use dihydroethidium (DHE) for superoxide detection and 2',7'-dichlorodihydrofluorescein (DCFH-DA) for general ROS .
  • Oxidative Stress Markers : Measure reduced glutathione (GSH), malondialdehyde (MDA), and catalase activity .
  • Apoptosis Assays : Quantify caspase-3 activation and nuclear fragmentation via flow cytometry .

Q. How can computational modeling be integrated with experimental data to predict binding interactions with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinases (e.g., CDK2) or fluorophore-binding proteins (e.g., beta-barrels in 6CZH) .
  • QM/MM Simulations : Study cyclization/dehydration steps in MIO biogenesis (e.g., Ala-Ser-Gly tripeptide autocatalysis) .
  • MD Simulations : Analyze protein-ligand stability and hydration effects (e.g., water-mediated interactions in HAL enzymes) .

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